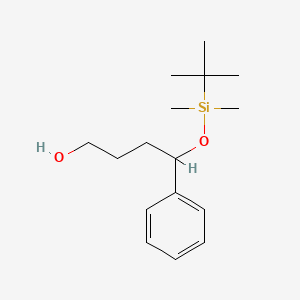

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPHQYBEZGQPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725109 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241818-03-1 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, a valuable intermediate in the synthesis of various biologically active molecules and complex organic structures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only a step-by-step protocol but also a detailed rationale behind the experimental choices and methodologies.

Introduction

The selective protection of hydroxyl groups in polyfunctional molecules is a cornerstone of modern organic synthesis. The tert-butyldimethylsilyl (TBS) ether is a widely employed protecting group for alcohols due to its ease of installation, stability across a broad range of reaction conditions, and facile removal under specific and mild protocols.[1] The target molecule, this compound, presents a unique synthetic challenge: the selective silylation of a sterically hindered tertiary alcohol in the presence of a more accessible primary alcohol. This guide will detail a two-stage synthetic approach, commencing with the preparation of the precursor diol, 4-phenyl-1,4-butanediol, followed by a highly selective silylation of the tertiary hydroxyl group.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis begins with the readily available starting materials, benzene and succinic anhydride, to construct the carbon skeleton of the target molecule. This is followed by a reduction step to yield the diol precursor, and finally, a selective silylation to afford the desired product.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Phenyl-1,4-butanediol

The synthesis of the diol precursor can be efficiently achieved in three steps starting from benzene and succinic anhydride.

Step 1.1: Friedel-Crafts Acylation to 4-Oxo-4-phenylbutanoic Acid

The initial step involves a Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the carbon-carbon bond necessary to introduce the phenyl group and the four-carbon chain.

Mechanism Insight: The reaction proceeds via the formation of an acylium ion intermediate from the reaction of succinic anhydride with AlCl₃. This electrophilic species then attacks the electron-rich benzene ring in a classic electrophilic aromatic substitution reaction. A subsequent hydrolytic workup quenches the reaction and yields the keto-acid.

Step 1.2: Esterification to Ethyl 4-Oxo-4-phenylbutanoate

To facilitate the subsequent reduction, the carboxylic acid is converted to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction, using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2]

Experimental Justification: The esterification step is crucial as esters are generally more amenable to reduction by milder reducing agents compared to carboxylic acids. Furthermore, the ester is often easier to purify by distillation or chromatography.

Step 1.3: Reduction to 4-Phenyl-1,4-butanediol

The key transformation in this stage is the reduction of both the ketone and the ester functionalities of ethyl 4-oxo-4-phenylbutanoate to the corresponding diol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, a milder and more convenient method involves the use of sodium borohydride (NaBH₄) in a protic solvent like methanol.[3] It has been demonstrated that 4-aryl-4-oxoesters undergo facile reduction of both the keto and the ester groups with methanolic NaBH₄ at room temperature to yield the corresponding 1-aryl-1,4-butanediols.[4]

Causality of Experimental Choice: The use of NaBH₄ in methanol offers several advantages. It is a safer and easier reagent to handle compared to LiAlH₄. The methanolic solvent is believed to play a role in enhancing the reducing power of NaBH₄, allowing it to reduce the ester functionality, which is typically unreactive towards NaBH₄ under anhydrous conditions.[4][5]

Stage 2: Selective Silylation of the Tertiary Hydroxyl Group

This stage addresses the pivotal challenge of selectively protecting the tertiary alcohol in the presence of the primary alcohol. Standard silylation conditions using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF typically favor the less sterically hindered primary alcohol.[1] To achieve the desired regioselectivity, a more reactive silylating agent and carefully controlled reaction conditions are necessary.

Selective Silylation using tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf)

The use of tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) in combination with a non-nucleophilic, sterically hindered base such as 2,6-lutidine provides a powerful method for the silylation of sterically hindered alcohols, including tertiary ones.[6][7]

Mechanistic Rationale for Selectivity: TBS-OTf is a much more powerful silylating agent than TBSCl due to the excellent leaving group ability of the triflate anion. The reaction is believed to proceed through a highly reactive silylium-ion-like species. The selectivity for the tertiary alcohol in this case is likely a result of kinetic control. At low temperatures, the more nucleophilic tertiary alcohol may react faster with the highly electrophilic silylating agent, despite being more sterically hindered. The use of a non-nucleophilic base like 2,6-lutidine is critical to prevent side reactions and to scavenge the triflic acid generated during the reaction without competing with the alcohol for the silylating agent.[8]

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzene | Anhydrous | Sigma-Aldrich |

| Succinic Anhydride | 99% | Acros Organics |

| Aluminum Chloride | Anhydrous, powder | Alfa Aesar |

| Ethanol | 200 proof | Decon Labs |

| Sulfuric Acid | Concentrated (98%) | J.T. Baker |

| Ethyl 4-Oxo-4-phenylbutanoate | 98% | Commercially available or synthesized |

| Sodium Borohydride | 99% | Oakwood Chemical |

| Methanol | Anhydrous | Fisher Scientific |

| tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) | 98% | TCI America |

| 2,6-Lutidine | 99%, anhydrous | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | EMD Millipore |

| Diethyl Ether (Et₂O) | Anhydrous | Macron Fine Chemicals |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | Prepared in-house |

| Brine (saturated aqueous NaCl) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | VWR |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Protocol 1: Synthesis of 4-Phenyl-1,4-butanediol

-

Preparation of Ethyl 4-Oxo-4-phenylbutanoate:

-

To a stirred suspension of 4-oxo-4-phenylbutanoic acid (1.0 eq) in absolute ethanol (5.0 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 4-oxo-4-phenylbutanoate, which can be purified by vacuum distillation.

-

-

Reduction to 4-Phenyl-1,4-butanediol:

-

Dissolve ethyl 4-oxo-4-phenylbutanoate (1.0 eq) in anhydrous methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (4.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-phenyl-1,4-butanediol as a colorless oil or a white solid.

-

Protocol 2: Synthesis of this compound

-

Dissolve 4-phenyl-1,4-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL per gram of diol) in a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine (1.2 eq) dropwise via syringe.

-

Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.1 eq) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.85 (dd, 1H, CH-O), 3.65 (t, 2H, CH₂-OH), 1.90-1.70 (m, 2H), 1.65-1.50 (m, 2H), 0.85 (s, 9H, t-Bu), -0.05 (s, 3H, Si-CH₃), -0.20 (s, 3H, Si-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 128.3, 127.0, 125.5, 75.0, 62.5, 40.0, 30.0, 25.8, 18.2, -4.8, -5.0 |

| FT-IR (neat, cm⁻¹) | 3350 (br, O-H), 3060, 3030, 2950, 2930, 2860, 1470, 1250, 1080, 835, 775 |

| Mass Spectrometry (ESI+) | m/z [M+Na]⁺ calculated for C₁₆H₂₈O₂SiNa: 303.1756; found 303.1751 |

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound. The presented two-stage approach, involving the synthesis of the diol precursor followed by a highly selective silylation of the tertiary alcohol, provides a clear pathway for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic insights are intended to empower researchers and drug development professionals to confidently reproduce and adapt these methods for their specific applications.

References

- Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

- Pramanik, A.; et al. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Tetrahedron2004, 60 (44), 10047-10053.

- Brainly.in. When ethyl 4 oxo pentanoate is reduced using nabh4? April 24, 2024.

- Zarghi, A.; et al. Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. J. Chem. Res.2005, 2005 (10), 659-660.

- Bartoszewicz, A.; et al. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett2008, 2008 (1), 37-40.

- Filo. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol? June 17, 2025.

- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. August 12, 2011.

- BenchChem.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)

- ChemicalBook. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum.

- PubChem. 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol.

- Royal Society of Chemistry. Organic & Biomolecular Chemistry.

- ResearchGate. L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. January 11, 2016.

- PrepChem.com.

- ChemScene. 87184-99-4 | 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol.

- ESI for Chemical Communications.

- Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.

- Patschinski, P.

- ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.

- YouTube. Protection and Deprotection of Alcohol in Organic Chemistry. August 15, 2025.

- Reddit. How to get higher yields for TBDMSCl protection of alcohol.

- The Good Scents Company. 4-phenyl-1-butanol, 3360-41-6.

- Organic Chemistry Help.

- PubChem. 4-Phenyl-2-butanol.

- Wiley-VCH. 2.

- SpectraBase. 4-((Tert-butyldimethylsilyl)oxy)-1-(6-methoxy-2,5,7,8-tetramethyl-chroman-2-yl)butan-2-one.

Sources

- 1. benchchem.com [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol: A Versatile Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is a bifunctional organic compound of significant interest in the field of synthetic chemistry. Its structure, featuring a primary alcohol poised for diverse chemical transformations and a secondary benzylic alcohol strategically masked by a robust tert-butyldimethylsilyl (TBS) protecting group, establishes it as a valuable chiral intermediate. The presence of a stereocenter at the C-4 position, particularly when isolated as a single enantiomer like (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, provides a powerful tool for the asymmetric synthesis of complex molecular targets. This guide delineates the core chemical structure, physicochemical properties, reactivity, synthetic utility, and safe handling protocols for this compound, providing a comprehensive resource for its application in research and development.

Molecular Identity and Physicochemical Properties

Chemical Structure and Stereochemistry

The molecule is built upon a four-carbon butanol chain. The key functionalities are a primary hydroxyl group (-OH) at the C-1 position and a phenyl-substituted, TBS-protected hydroxyl group at the C-4 position. The silicon-oxygen bond of the silyl ether is the lynchpin of its utility, offering stability under a range of conditions while being selectively cleavable. The carbon atom at the 4-position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The (S)-enantiomer is a commercially available and frequently cited variant.[1]

Caption: Chemical structure of this compound.

Identification Data

The following table summarizes key identifiers for this compound, specifically referencing the (S)-enantiomer where applicable.

| Identifier | Value | Source |

| CAS Number | 241818-03-1 | [1][2] |

| Molecular Formula | C₁₆H₂₈O₂Si | [1][2][3] |

| Molecular Weight | 280.49 g/mol | [1][2] |

| MDL Number | MFCD20261171 | [2] |

Physicochemical Properties

Experimentally determined physical properties for this specific molecule are not widely published. The data below are based on information for structurally related compounds and computational predictions.

| Property | Value | Source/Note |

| Appearance | Colorless Oil / Slurry | Typical for silylated alcohols[4] |

| Boiling Point | 63-66 °C at 0.3 mmHg | Data for 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol[4] |

| Density | ~0.888 g/mL at 25 °C | Data for 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) | Inferred from structure |

| Storage | Inert atmosphere, 2-8°C | [1] |

Core Reactivity and Strategic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its two functional groups.

The tert-Butyldimethylsilyl (TBS) Ether

The TBS group serves as a sterically bulky protecting group for the secondary benzylic alcohol. Its primary role is to render this hydroxyl group inert while chemical modifications are performed elsewhere in the molecule.

-

Stability: The TBS ether is robust and stable under a wide variety of non-acidic conditions, including organometallic reactions (Grignard, organolithium reagents), many oxidations, and basic hydrolysis. This stability is crucial for multi-step synthetic sequences.

-

Deprotection: The Si-O bond is selectively cleaved under specific conditions, most commonly using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in THF. Acidic conditions (e.g., acetic acid in THF/water or HCl) can also be employed, though this may be less selective if other acid-labile groups are present. This reliable "on/off" switch is a cornerstone of modern protecting group strategy.

The Primary Alcohol

The free primary alcohol at the C-1 position is a versatile chemical handle, open to a wide array of transformations:

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or Swern oxidation, or further to a carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄).

-

Nucleophilic Substitution Precursor: The alcohol can be converted into a better leaving group, such as a tosylate (TsCl, pyridine) or mesylate (MsCl, Et₃N), priming the C-1 position for Sₙ2 reactions with various nucleophiles.

-

Esterification and Etherification: Standard reactions like Fischer esterification (with a carboxylic acid and acid catalyst) or Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) can be readily performed.

This differential reactivity allows for the selective elaboration of the molecule's C-1 terminus while the sensitive chiral center at C-4 remains securely protected.

Representative Synthetic Pathway

While various routes to this molecule exist, a common and logical approach involves the sequential reduction and protection of a keto-ester precursor. This strategy provides excellent control over the introduction of each functional group.

Caption: A representative synthetic workflow for the target compound.

Detailed Experimental Protocol

Step A: Selective Reduction of the Ketone

-

To a stirred solution of ethyl 4-oxo-4-phenylbutanoate (1.0 eq) in ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Causality: NaBH₄ is a mild reductant, chosen for its high chemoselectivity in reducing ketones in the presence of esters. The low temperature controls the reaction rate and minimizes side reactions.

-

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

-

Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude ethyl 4-hydroxy-4-phenylbutanoate.

Step B: Silyl Ether Protection

-

Dissolve the crude alcohol from Step A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq).

-

Causality: Imidazole acts as a base to deprotonate the alcohol and as a catalyst. DMF is a polar aprotic solvent suitable for this type of reaction.

-

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 4-((tert-butyldimethylsilyl)oxy)-4-phenylbutanoate.

Step C: Reduction of the Ester

-

To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the silyl-protected ester from Step B (1.0 eq) in THF dropwise.

-

Causality: LiAlH₄ is a powerful reducing agent necessary to reduce the stable ester functional group to a primary alcohol.

-

-

After the addition is complete, stir the reaction at 0 °C for 1 hour.

-

Carefully quench the reaction by the sequential, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate in vacuo and purify by flash column chromatography to afford the final product, this compound.

Applications in Drug Development

The primary application of this molecule is as a versatile building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

-

Chiral Pool Synthesis: As a readily available chiral synthon, it allows for the incorporation of a specific stereocenter into a larger molecule, which is critical for biological activity. The phenyl group and the butanol chain provide a common structural motif in many bioactive compounds.

-

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment that can be elaborated at the C-1 position to probe interactions with biological targets.

-

Intermediate for API Synthesis: Its structure is reminiscent of precursors used in the synthesis of various therapeutic agents. For example, related structures like 4-phenyl-1-butanol are used to synthesize reagents for developing treatments related to AT2 receptor function.[5] The TBS-protected version enables more complex synthetic routes where orthogonal protection is required.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are based on available safety data for this and structurally similar compounds.

GHS Hazard Classification

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

It may also cause respiratory irritation.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is under an inert atmosphere at 2-8°C.[1]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

References

- Sigma-Aldrich. (2016, July 27).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Sigma-Aldrich. (2024, June 14).

- Fisher Scientific. (2015, March 19).

-

Pharmaffiliates. (n.d.). 4-Phenylbutan-1-ol. [Link]

Sources

- 1. 241818-03-1|(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol|BLD Pharm [bldpharm.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound | C16H28O2Si | CID 57376135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(TERT-BUTYLDIMETHYLSILYL)-OXY-1-BUTAN& | 87184-99-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. louisville.edu [louisville.edu]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol (CAS No. 241818-03-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have established themselves as indispensable tools for the temporary masking of hydroxyl functionalities. This guide provides a comprehensive technical overview of a specific TBDMS-protected building block, 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, CAS Number 241818-03-1.[1][2] This bifunctional molecule, possessing both a protected secondary alcohol and a free primary alcohol, offers significant synthetic utility, particularly in the construction of complex bioactive molecules and in drug discovery programs. We will delve into its chemical properties, logical synthesis strategies, spectroscopic characterization, and its applications, providing field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Compound Profile and Physicochemical Properties

This compound is a synthetically useful intermediate characterized by the presence of a bulky TBDMS ether protecting the benzylic secondary alcohol, leaving a primary alcohol at the terminus of the butane chain available for further chemical modification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 241818-03-1 | [1][2] |

| Molecular Formula | C₁₆H₂₈O₂Si | [1] |

| Molecular Weight | 280.48 g/mol | [2] |

| Appearance | Colorless to light yellow oily substance (typical for related compounds) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF) | General knowledge |

The Strategic Importance of the TBDMS Protecting Group

The tert-butyldimethylsilyl group is a cornerstone of protecting group strategy in organic synthesis. Its widespread use is attributed to a combination of factors that make it nearly ideal for the protection of alcohols:

-

Ease of Introduction: The TBDMS group can be readily introduced under mild conditions, typically using tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Robust Stability: TBDMS ethers exhibit remarkable stability across a wide range of reaction conditions, including exposure to many oxidizing and reducing agents, organometallic reagents (e.g., Grignard and organolithium reagents), and basic conditions. This stability allows for extensive chemical modifications on other parts of the molecule without premature deprotection.

-

Selective Deprotection: The silicon-oxygen bond of a TBDMS ether can be selectively and efficiently cleaved under specific and mild conditions. The most common method involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Acidic conditions can also be employed, though they are generally less selective if other acid-labile groups are present.

The differential reactivity of the two hydroxyl groups in the parent diol, 4-phenyl-1,4-butanediol, is the key to the synthetic utility of the title compound. The secondary benzylic alcohol is more sterically hindered than the primary alcohol, allowing for selective protection of the former. However, for a more controlled synthesis, a common strategy involves the protection of the more reactive primary alcohol, modification of the secondary alcohol, and subsequent deprotection. Alternatively, as in the case of our target molecule, the secondary alcohol is protected, leaving the primary alcohol available for reactions such as oxidation, esterification, or etherification.

Synthesis of this compound: A Logical Approach

Caption: Synthetic workflow for the preparation of the target molecule.

Experimental Protocol: Selective Silylation of 4-Phenyl-1,4-butanediol

This protocol is a representative procedure based on standard methods for the selective silylation of a less sterically hindered primary alcohol in the presence of a more hindered secondary alcohol. However, to achieve the desired product, a less selective approach is taken, which may result in a mixture of products requiring purification.

Materials:

-

4-Phenyl-1,4-butanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 4-phenyl-1,4-butanediol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq).

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a catalyst by forming a more reactive silyl-imidazolium intermediate.

-

DCM: A common, relatively non-polar aprotic solvent that dissolves the reactants well.

-

0 °C to room temperature: Starting the reaction at a lower temperature helps to control the initial exotherm and can improve selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

-

Aqueous workup: Removes the imidazole hydrochloride salt and any remaining water-soluble reagents.

-

Column chromatography: Necessary to separate the desired mono-protected product from unreacted diol, the di-protected product, and the isomeric product where the primary alcohol is protected.

Spectroscopic Characterization

While a comprehensive set of published spectra for this compound is not available, we can predict the key features based on the analysis of its constituent parts and data from closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the TBDMS group, the phenyl group, and the butan-1-ol backbone.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~0.0 | s | 9H |

| Si(CH₃)₂ | ~0.8 | s | 6H |

| -CH₂-CH₂OH | ~1.5-1.8 | m | 4H |

| -CH₂OH | ~3.6 | t | 2H |

| -CH(O)- | ~4.7 | t | 1H |

| Ar-H | ~7.2-7.4 | m | 5H |

| -OH | Variable | br s | 1H |

Chemical shifts are relative to TMS in CDCl₃. "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet, and "br s" denotes broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~18 |

| Si(CH₃)₂ | ~-4 |

| C(CH₃)₃ | ~26 |

| -CH₂-CH₂OH | ~30-40 |

| -CH₂OH | ~62 |

| -CH(O)- | ~75 |

| Ar-C (quaternary) | ~145 |

| Ar-CH | ~125-128 |

Chemical shifts are relative to TMS in CDCl₃.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 280.48 may be weak or absent. A characteristic and often prominent peak would be the [M-57]⁺ fragment, corresponding to the loss of the tert-butyl group (C₄H₉), which is a common fragmentation pathway for TBDMS ethers.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. Strong C-H stretching absorptions will be observed around 2850-3000 cm⁻¹. The Si-O-C bond will likely show a strong absorption around 1050-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in multi-step syntheses. The free primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, while the protected secondary alcohol remains intact.

Caption: Potential synthetic transformations of the title compound.

While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in readily accessible literature, its structural motif is relevant to several classes of bioactive molecules. For instance, the 1-phenyl-1,4-butanediol core is found in precursors to various pharmaceuticals. The ability to selectively manipulate one of the hydroxyl groups, as afforded by the title compound, is a crucial step in the synthesis of complex targets.

The broader class of TBDMS-protected intermediates plays a significant role in drug discovery by:

-

Facilitating Complex Synthesis: They enable the construction of intricate molecular frameworks by allowing for the sequential and controlled reaction of different functional groups.

-

Improving Physicochemical Properties: In some cases, silyl ethers themselves can be used as prodrugs to enhance properties like lipophilicity, which can improve membrane permeability and oral bioavailability. The silyl ether is then cleaved in vivo to release the active parent drug.

-

Enabling Late-Stage Functionalization: The robust nature of the TBDMS group allows for its introduction early in a synthetic sequence, with its removal occurring as one of the final steps to unmask the hydroxyl group in the target molecule.

Deprotection Protocols

The removal of the TBDMS group is a critical step to reveal the free hydroxyl group in the final stages of a synthesis.

Protocol 1: Fluoride-Mediated Deprotection

This is the most common and generally the mildest method for cleaving TBDMS ethers.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protocol 2: Acid-Catalyzed Deprotection

This method is useful when the molecule does not contain other acid-sensitive functional groups.

Materials:

-

TBDMS-protected alcohol

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the TBDMS-protected alcohol in methanol.

-

Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is typically rapid.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent.

-

Dry the organic layer and concentrate to obtain the deprotected alcohol.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat it as a potential irritant.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature, with a robustly protected secondary alcohol and a reactive primary alcohol, allows for a wide array of synthetic manipulations. Understanding the principles of its synthesis, the stability of the TBDMS protecting group, and the various methods for its selective removal empowers chemists to strategically incorporate this intermediate into the synthesis of complex and potentially bioactive molecules. This guide has provided a foundational understanding of this compound, offering both theoretical insights and practical protocols to aid researchers in their synthetic endeavors.

References

-

PubChem. This compound. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

This technical guide provides an in-depth analysis of the spectroscopic data for 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, a bifunctional molecule of interest in organic synthesis. The strategic placement of a primary alcohol and a silyl-protected secondary alcohol offers synthetic handles for sequential chemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of such molecules. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in established spectroscopic principles and comparative data from related structures.

Introduction

This compound (C16H28O2Si) is a valuable intermediate in multi-step organic synthesis.[1] The presence of a primary hydroxyl group allows for a range of chemical modifications, while the bulky tert-butyldimethylsilyl (TBDMS) ether protects the secondary benzylic alcohol. The strategic differentiation of these two hydroxyl groups is paramount for controlled and selective reactions. This guide will provide a detailed exposition of the expected spectroscopic signatures of this molecule, offering a baseline for its identification and characterization.

Synthesis and Experimental Considerations

A plausible synthetic route to this compound involves the regioselective silylation of a diol precursor. The choice of a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) often allows for the selective protection of a less sterically hindered primary alcohol over a more hindered secondary alcohol. However, in this case, the target molecule has the silyl group on the secondary alcohol. This can be achieved through a multi-step process, potentially involving the protection of the primary alcohol with a different protecting group, followed by silylation of the secondary alcohol and subsequent deprotection of the primary alcohol. Alternatively, newer methods involving catalytic regioselective silylation could be employed.[2][3]

The following is a generalized protocol for the silylation of a secondary alcohol:

Protocol: Silylation of a Secondary Alcohol

-

To a solution of the diol precursor (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add imidazole (2.5 equivalents).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired silyl ether.[4]

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to each unique proton and carbon environment.

The ¹H NMR spectrum will be characterized by the presence of signals for the TBDMS group, the phenyl group, the butanol backbone, and the remaining primary hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Observations |

| Phenyl-H | 7.20-7.40 | Multiplet | 5H | Aromatic protons of the phenyl ring. |

| CH-O-Si | ~4.75 | Triplet | 1H | The benzylic proton is deshielded by both the phenyl group and the silyl ether oxygen. A slight downfield shift is expected compared to the corresponding alcohol.[5] |

| CH₂-OH | ~3.60 | Triplet | 2H | Protons on the carbon adjacent to the primary hydroxyl group are deshielded. |

| CH₂ (C2) | 1.60-1.80 | Multiplet | 2H | Methylene protons adjacent to the benzylic carbon. |

| CH₂ (C3) | 1.40-1.60 | Multiplet | 2H | Methylene protons adjacent to the carbon bearing the primary alcohol. |

| OH | Variable (e.g., ~1.5) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is concentration-dependent and it will disappear upon D₂O exchange. |

| C(CH₃)₃ (tert-butyl) | ~0.90 | Singlet | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is a hallmark of the TBDMS group.[5][6] |

| Si(CH₃)₂ (dimethyl) | ~0.05 | Singlet | 6H | A sharp singlet for the six equivalent protons of the two methyl groups on the silicon atom, typically appearing upfield of TMS.[5][6] |

The ¹³C NMR spectrum will provide further confirmation of the structure with signals for each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Key Observations |

| Phenyl C (quaternary) | ~145 | The aromatic carbon attached to the butanol chain. |

| Phenyl CH | 125-129 | Aromatic carbons of the phenyl ring. |

| CH-O-Si | ~75 | The benzylic carbon attached to the silyl ether. |

| CH₂-OH | ~62 | The carbon bearing the primary hydroxyl group. |

| CH₂ (C2) | ~38 | Methylene carbon adjacent to the benzylic carbon. |

| CH₂ (C3) | ~30 | Methylene carbon adjacent to the carbon bearing the primary alcohol. |

| Si-C(CH₃)₃ | ~26 | The three equivalent methyl carbons of the tert-butyl group. |

| Si-C(CH₃)₃ | ~18 | The quaternary carbon of the tert-butyl group. |

| Si-(CH₃)₂ | ~-4 | The two equivalent methyl carbons attached to the silicon atom. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence and absence of key functional groups. The silylation of the secondary alcohol will result in distinct changes compared to the diol precursor.

| Functional Group | Expected Absorption (cm⁻¹) | Appearance | Key Observations |

| O-H Stretch (primary alcohol) | 3200-3500 | Broad, Strong | The presence of the primary alcohol is confirmed by this characteristic broad absorption due to hydrogen bonding.[7][8][9] |

| C-H Stretch (aromatic) | 3000-3100 | Sharp, Medium | C-H stretching vibrations of the phenyl ring. |

| C-H Stretch (aliphatic) | 2850-3000 | Strong | C-H stretching vibrations of the butanol chain and the TBDMS group. |

| C=C Stretch (aromatic) | 1450-1600 | Medium | Aromatic ring stretching vibrations. |

| Si-C Stretch | ~1250, ~780 | Strong | Characteristic vibrations of the Si-C bonds in the TBDMS group.[5] |

| C-O Stretch (primary alcohol) | ~1050 | Strong | C-O stretching vibration of the primary alcohol.[9] |

| Si-O-C Stretch | ~1100, ~840 | Strong | Appearance of strong Si-O-C stretching absorptions confirms the presence of the silyl ether.[5] |

The most telling feature in the IR spectrum will be the presence of a broad O-H stretch (from the primary alcohol) alongside the characteristic Si-O-C and Si-C stretches of the TBDMS ether. The absence of a broad O-H stretch that would correspond to the secondary benzylic alcohol is a key indicator of successful selective protection.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

| Fragment Ion | Proposed m/z | Formula | Key Observations and Fragmentation Pathway |

| [M]+• | 280 | [C₁₆H₂₈O₂Si]+• | The molecular ion peak may be weak or absent in EI-MS. |

| [M - C₄H₉]+ | 223 | [C₁₂H₁₉O₂Si]+ | A very common and often base peak for TBDMS ethers, resulting from the loss of a tert-butyl radical.[10] |

| [M - C₆H₅]+ | 203 | [C₁₀H₂₃O₂Si]+ | Loss of the phenyl radical. |

| [C₆H₅CHOSi(CH₃)₂]+ | 179 | [C₁₀H₁₅OSi]+ | Alpha-cleavage adjacent to the phenyl ring and silyl ether. |

| [(CH₃)₃CSi(CH₃)₂]+ | 115 | [C₆H₁₅Si]+ | The tert-butyldimethylsilyl cation. |

| [C₆H₅CHOH]+• | 107 | [C₇H₇O]+• | Ion resulting from cleavage of the C-C bond adjacent to the silylated carbon, with rearrangement. |

| [C₆H₅CH₂]+ | 91 | [C₇H₇]+ | The tropylium ion, a common fragment for compounds containing a benzyl group. |

The mass spectrum is expected to be dominated by the fragment resulting from the loss of the tert-butyl group (m/z 223). The presence of this and other characteristic fragments provides strong evidence for the structure of this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target molecule via selective silylation.

Key ¹H NMR Correlations

Caption: Key proton assignments and expected chemical shifts in the ¹H NMR spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with related compounds, we have constructed a detailed and predictive analysis of its key spectral features. This information serves as a crucial reference for scientists engaged in the synthesis and characterization of this and similar bifunctional molecules, ensuring confidence in their structural assignments and facilitating their application in further research and development.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols - PubMed. (2018). Retrieved January 19, 2026, from [Link]

-

GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. (n.d.). Retrieved January 19, 2026, from [Link]

-

tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed. (2020). Retrieved January 19, 2026, from [Link]

-

Bisphenol B, bis(tert-butyldimethylsilyl) ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

- NMR Chemical Shifts. (1997). J. Org. Chem., 62(21), 7512–7515.

-

Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel - eScholarship.org. (n.d.). Retrieved January 19, 2026, from [Link]

-

Regioselective Silylation: Synthesis of 1,4-Diols | Request PDF - ResearchGate. (2018). Retrieved January 19, 2026, from [Link]

-

Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (2025). Retrieved January 19, 2026, from [Link]

-

Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. (2016). Retrieved January 19, 2026, from [Link]

-

Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions - Oreate AI Blog. (2026). Retrieved January 19, 2026, from [Link]

-

IR: alcohols. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]

-

This compound - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

4-Phenylphenol, TBDMS derivative - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Retrieved January 19, 2026, from [Link]

- CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents. (n.d.).

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 19, 2026, from [Link]

-

tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | C10H24O2Si | CID 186403 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | C16H28O2Si | CID 57376135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Monosilylation of 1,4-Diols with TBSCl

Abstract

The selective protection of one hydroxyl group in the presence of others is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the selective monosilylation of 1,4-diols using tert-butyldimethylsilyl chloride (TBSCl). We will delve into the mechanistic underpinnings that govern selectivity, provide field-proven experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals to successfully implement this critical transformation. By understanding the interplay of steric and electronic factors, as well as the judicious choice of reagents and conditions, one can achieve high yields of the desired mono-protected product, a versatile intermediate for further synthetic elaboration.

Introduction: The Imperative of Selective Protection

In the intricate world of multi-step organic synthesis, the ability to differentiate between chemically similar functional groups is paramount. Diols, compounds possessing two hydroxyl groups, are common structural motifs in a vast array of natural products and pharmaceutical agents. However, the similar reactivity of the two hydroxyl groups often presents a significant challenge. Uncontrolled reactions can lead to a statistical mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct, complicating purification and reducing overall efficiency.

The tert-butyldimethylsilyl (TBS) ether, introduced by E. J. Corey in 1972, has become one of the most widely used protecting groups for alcohols.[1] Its popularity stems from its ease of installation, stability to a broad range of reaction conditions, and selective removal under specific protocols.[2][3] This guide focuses specifically on the selective monosilylation of 1,4-diols with TBSCl, a transformation of significant practical importance.

The Science of Selectivity: Mechanistic Insights

Achieving selective monosilylation of a 1,4-diol is not a matter of chance but a result of carefully controlling the reaction environment to exploit subtle differences in the reactivity of the two hydroxyl groups. The primary factors influencing this selectivity are steric hindrance and the reaction mechanism.

The Role of Steric Hindrance

The bulky tert-butyl group on the silicon atom of TBSCl is the primary driver of selectivity.[4][5] In a diol containing both a primary and a secondary alcohol, the silylating agent will preferentially react with the less sterically encumbered primary hydroxyl group.[4][6] This is a direct consequence of the transition state energy, where the approach of the bulky silylating agent to the more hindered secondary alcohol is energetically less favorable.

Even in symmetrical 1,4-diols where both hydroxyl groups are of the same type (e.g., both primary), statistical derivatization can be overcome. Once one hydroxyl group is silylated, the resulting mono-TBS ether is significantly more sterically hindered in the vicinity of the remaining hydroxyl group, disfavoring a second silylation event, especially when using a controlled amount of the silylating agent.

Reaction Mechanism

The silylation of an alcohol with TBSCl typically proceeds via a nucleophilic substitution at the silicon atom. The reaction is catalyzed by a base, most commonly imidazole.

Figure 1: Simplified mechanism of imidazole-catalyzed silylation of an alcohol.

As depicted in Figure 1, imidazole first acts as a nucleophile, attacking the silicon center of TBSCl to form a highly reactive silylimidazolium intermediate.[1] This intermediate then serves as a more potent silylating agent than TBSCl itself. The alcohol of the diol then attacks the silicon atom of this intermediate, leading to the formation of the silyl ether and protonated imidazole. The base then regenerates the imidazole catalyst.

Experimental Protocols and Considerations

The success of a selective monosilylation reaction hinges on the precise control of reaction parameters. Below are detailed protocols and key considerations for achieving high yields of the desired mono-TBS protected 1,4-diol.

General Protocol for Selective Monosilylation of a Symmetrical 1,4-Diol

This protocol is a robust starting point for the selective monosilylation of symmetrical 1,4-diols.

Materials:

-

1,4-Diol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.0 - 1.2 equiv)

-

Imidazole (2.0 - 2.5 equiv)[6]

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 1,4-diol.

-

Dissolve the diol in anhydrous DMF.

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Slowly add TBSCl to the reaction mixture at room temperature. For less reactive diols, the reaction may be gently heated to 40-50°C.[1][6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Key Experimental Parameters and Their Impact

| Parameter | Recommended Range/Value | Rationale and Impact on Selectivity |

| Equivalents of TBSCl | 1.0 - 1.2 | Using a slight excess of TBSCl can drive the reaction to completion. However, a large excess will favor the formation of the di-protected product. Precise control is crucial for selectivity.[7] |

| Base | Imidazole | Imidazole is the base of choice as it also acts as a nucleophilic catalyst, accelerating the reaction.[1] Other bases like triethylamine can be used but are generally less effective. |

| Solvent | DMF | DMF is a polar aprotic solvent that effectively dissolves the diol and the reagents, facilitating the reaction.[3] Dichloromethane (DCM) can also be used. |

| Temperature | Room Temperature to 50°C | Most primary alcohols will react readily at room temperature. For more hindered or less reactive secondary alcohols, gentle heating may be necessary.[1] |

| Reaction Time | Varies (monitor by TLC) | The reaction time will depend on the substrate and temperature. Over-running the reaction can lead to the formation of the di-protected byproduct. |

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water will compete with the alcohol for the silylating agent. Gentle heating may also be required.

-

Formation of Di-TBS Ether: This is often a result of using too much TBSCl or allowing the reaction to proceed for too long. Careful monitoring by TLC is essential. If di-protection is a persistent issue, consider using slightly less than one equivalent of TBSCl.

-

Difficult Purification: The polarity of the starting diol, mono-TBS ether, and di-TBS ether are typically different enough to allow for separation by silica gel chromatography. A carefully chosen eluent system is key.

Strategic Decision Making in Synthesis

The decision to employ a selective monosilylation is a strategic one. The following workflow can guide a researcher in optimizing this reaction for a new substrate.

Figure 2: Decision workflow for optimizing selective monosilylation.

Deprotection of TBS Ethers

A key advantage of the TBS group is its selective removal. The most common method for deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[1][3] The exceptional strength of the silicon-fluoride bond drives this reaction. Acidic conditions, such as HCl in methanol, can also be used for deprotection, although this may affect other acid-sensitive functional groups.[1][3] The relative stability of silyl ethers to acidic hydrolysis generally follows the order of steric hindrance: TMS < TES < TBDMS < TIPS < TBDPS.[8] This differential stability allows for orthogonal deprotection strategies in more complex molecules.[2][9]

Conclusion

The selective monosilylation of 1,4-diols with TBSCl is a powerful and reliable transformation in the synthetic chemist's toolkit. By understanding the fundamental principles of steric control and the reaction mechanism, and by carefully controlling experimental parameters, researchers can consistently achieve high yields of the desired mono-protected products. This guide has provided a comprehensive overview, from mechanistic theory to practical, actionable protocols, to empower scientists in their pursuit of complex molecule synthesis.

References

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

- Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Organic Chemistry Data. TBS Protection - Common Conditions. [Link]

- Patil, S., Patil, R., & Bobade, V. (2017). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 1(1), 1-5.

-

ChemHelper. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

- Maji, B., & Mandal, S. K. (2025).

-

Chemistry Stack Exchange. Selectivity in Thermodynamically-Driven Silyl Enol Ether Formation, and Optimistic Avoidance of Protecting Group Chemistry. [Link]

-

Gelest. Silyl Groups. [Link]

-

ResearchGate. Alcohol and diol reactivity: (a) Silylation of primary and secondary.... [Link]

-

ResearchGate. Steric Effects of Silyl Groups. [Link]

- Bergueiro, J., Montenegro, J., Saá, C., & López, S. (2014). One-step chemoselective conversion of tetrahydropyranyl ethers to silyl-protected alcohols. Organic & Biomolecular Chemistry, 12(3), 439-443.

- Tanino, K., Shimizu, T., Kuwahara, M., & Kuwajima, I. (1987). A Novel Method for Inside Selective Silylation of 1,2-Diols. The Journal of Organic Chemistry, 52(18), 4227-4229.

- O'Malley, S. J., & Leighton, J. L. (2004). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C.

- Kumar, A., & Garg, R. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(3), 223-226.

- Sapkota, K., & Huang, F. (2012). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 23(19), 2829-2832.

- Ogawa, H., Amano, M., & Chihara, T. (2003). Selective acylation of a sterically hindered hydroxyl group of unsymmetrical diols containing a primary hydroxyl group such as 1,5-hexanediol in the presence of silica gel with acetyl chloride. Journal of Physical Organic Chemistry, 16(7), 497-503.

- Prakash, C., Saleh, S., & Blair, I. A. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry, 51(17), 3255-3257.

-

Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]

- Cheng, C., & Hartwig, J. F. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society, 140(5), 1888-1894.

- Karmel, C. (2018). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship, University of California.

- Wróblewska, A., Puke, M., Kirpluks, M., Vanags, E., & Bērziņa, K. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.

- Lautens, M. (2018). Regioselective Silylation: Synthesis of 1,4-Diols. Synfacts, 14(04), 0363.

- Fang, K. C., & Danishefsky, S. J. (2001). U.S. Patent No. 6,194,586. Washington, DC: U.S.

- Ogawa, H., Hagiwara, M., & Chihara, T. (2001). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride.

-

ResearchGate. Synthesis and Characterization of New Aromatic Silicone Diols. [Link]

- Masui, H., Takizawa, M., Sakai, Y., Kajiwara, Y., Wanibuchi, K., Shoji, M., & Takahashi, T. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8(2), 264-271.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for obtaining 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol, a valuable intermediate in organic synthesis and drug development. The document delves into the strategic selection of starting materials, detailed experimental protocols, and the underlying chemical principles governing the key transformations. Emphasis is placed on a logical and efficient two-step synthesis commencing with the formation of the precursor diol, 1-phenyl-1,4-butanediol, followed by the selective protection of the benzylic hydroxyl group. This guide is intended to equip researchers with the necessary knowledge to confidently and successfully synthesize the target molecule.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a primary alcohol and a silyl-protected secondary benzylic alcohol. This structural arrangement makes it a versatile building block, allowing for selective functionalization at the primary hydroxyl group while the more sterically hindered and potentially sensitive benzylic alcohol remains masked. The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its straightforward removal when desired.[1][2]

The synthesis of this target molecule can be logically approached in two main stages:

-

Construction of the Carbon Skeleton: Formation of the precursor diol, 1-phenyl-1,4-butanediol.

-

Selective Protection: Regioselective silylation of the benzylic hydroxyl group of the diol.

This guide will focus on a practical and efficient synthetic route that is amenable to laboratory-scale preparation.

Synthetic Pathway and Rationale

The proposed synthetic route is outlined below. The core strategy involves the nucleophilic addition of a phenyl group to a four-carbon electrophile to generate the diol, followed by a selective protection step.

Sources

An In-depth Technical Guide to the Physical Properties of Silylated Phenylbutanols

Abstract

This technical guide provides a comprehensive examination of the critical physical properties of silylated phenylbutanols, focusing on boiling point and solubility. As the derivatization of active pharmaceutical ingredients (APIs) through silylation is a key strategy in drug development, a deep understanding of how this chemical modification alters physicochemical characteristics is paramount.[1][2] This document offers a blend of theoretical principles, practical experimental data, and detailed laboratory protocols designed for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships between the structure of various silyl ethers and their impact on intermolecular forces, which in turn govern boiling points and solubility profiles. This guide is structured to serve as a field-proven resource, grounding its claims in authoritative references and providing self-validating experimental designs for accurate and reproducible characterization.

Introduction: The Strategic Role of Silylation in Drug Development

The hydroxyl group is a ubiquitous functional group in a vast number of pharmaceutical compounds. While essential for biological activity and aqueous solubility, its high polarity and hydrogen-bonding capability can present challenges during synthesis, purification, and formulation. Silyl ethers are extensively used as protecting groups for alcohols because they can be installed and removed under mild, selective conditions.[3]

The conversion of a polar alcohol to a less polar, more sterically hindered silyl ether profoundly alters a molecule's physical properties.[4] This "silicon switch" is a powerful tool for:

-

Improving Solubility in Organic Solvents: Facilitating reactions and chromatographic purification.

-

Increasing Volatility: Allowing for purification by distillation and analysis by gas chromatography.[5]

-

Enhancing Lipophilicity: Modulating membrane permeability and drug absorption profiles.[4]

-

Creating Tunable Prodrugs: The stability of the Si-O-C bond can be engineered for controlled release of the active alcohol in specific physiological environments.[4][6]

Phenylbutanols represent a common structural motif in medicinal chemistry. Understanding how silylation impacts their physical properties is therefore of significant practical importance. This guide will focus on the two most consequential of these properties: boiling point and solubility.

Theoretical Framework: Structure-Property Relationships

The physical properties of a molecule are a direct consequence of the intermolecular forces (IMFs) it experiences. The transition from a phenylbutanol to its silylated derivative involves the replacement of a key IMF contributor—the hydroxyl group.

Impact on Intermolecular Forces and Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] This process requires sufficient energy to overcome the IMFs holding the molecules together in the liquid state.[8]

-

Parent Phenylbutanols: The primary intermolecular forces are hydrogen bonding (due to the -OH group), dipole-dipole interactions, and van der Waals dispersion forces. Hydrogen bonding is a particularly strong IMF, leading to relatively high boiling points.[9]

-

Silylated Phenylbutanols: The strong hydrogen bonding of the hydroxyl group is replaced by the weaker dipole-dipole and van der Waals forces of the silyl ether.[9] This fundamental change leads to a significant decrease in boiling point compared to the parent alcohol, despite the increase in molecular weight.

The nature of the alkyl substituents on the silicon atom further modulates the boiling point:

-

Steric Hindrance: Increasing the steric bulk of the silyl group (e.g., moving from Trimethylsilyl (TMS) to tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS)) can decrease the efficiency of intermolecular packing and lower the surface area available for van der Waals interactions. This effect generally leads to a lower boiling point for more branched or bulkier silyl ethers of similar molecular weight.[9]

Impact on Polarity and Solubility

The principle of "like dissolves like" is the cornerstone of solubility.[10] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

-

Parent Phenylbutanols: The hydroxyl group makes these molecules relatively polar and capable of acting as both hydrogen bond donors and acceptors. They exhibit moderate solubility in water and good solubility in polar organic solvents like ethanol and methanol.

-

Silylated Phenylbutanols: The replacement of the polar -OH group with a nonpolar, lipophilic silyl ether group dramatically decreases polarity .[11] Consequently, silylated phenylbutanols exhibit:

-

Decreased solubility in polar protic solvents like water and methanol.

-

Increased solubility in nonpolar organic solvents such as hexanes, diethyl ether, and dichloromethane.

-

This shift in solubility is a critical advantage in organic synthesis, allowing for easier extraction from aqueous media and purification via silica gel chromatography using less polar eluent systems.

Quantitative Data: Physical Properties of Silylated Phenylbutanols

While specific data for a wide range of silylated phenylbutanols is sparse and often found within broader synthetic reports, the following table provides representative data and expected trends based on established principles.

| Compound | Silyl Group | Molecular Weight ( g/mol ) | Boiling Point (°C) @ Pressure (mmHg) | Expected Solubility Profile |

| 1-Phenyl-2-butanol | - | 150.22 | 229-231 @ 760 | Soluble in polar organic solvents; sparingly soluble in water. |

| tert-Butyldimethylsilyl 1-phenyl-2-butoxide | TBDMS | 264.51 | ~100-110 @ 1 (Est.) | High solubility in nonpolar solvents (hexanes, ether); insoluble in water. |

| 4-Phenyl-2-butanol | - | 150.22 | 118-120 @ 15 | Soluble in polar organic solvents; sparingly soluble in water. |

| Trimethylsilyl 4-phenyl-2-butoxide | TMS | 222.42 | ~80-90 @ 15 (Est.) | High solubility in nonpolar solvents; insoluble in water. |

| tert-Butoxydimethylsilyl enol ether of 3,3-dimethyl-2-butanone | t-BuODMS | 230.43 | 42 @ 3[12] | High solubility in nonpolar solvents. |

Note: Estimated values are derived from trends observed for similar structures and the principles outlined in Section 2. Experimental verification is required.

Experimental Protocols

The following protocols provide robust, self-validating methodologies for the synthesis, purification, and physical property determination of silylated phenylbutanols.

General Workflow for Silylation and Property Determination

The overall process involves the chemical modification of the starting alcohol, purification of the product, and subsequent measurement of its physical properties.